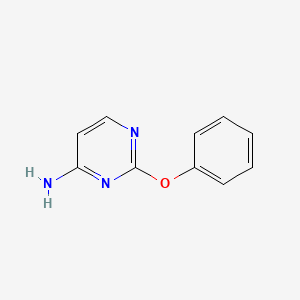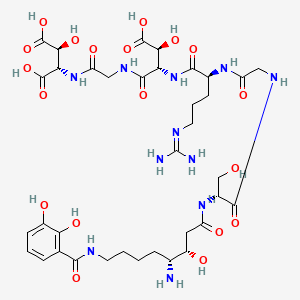
1H-Benzimidazole,2-(1-butenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole,2-(1-butenyl)-(9CI) is a chemical compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,2-(1-butenyl)-(9CI) is not fully understood. However, studies have suggested that it may act through various pathways, including inhibition of DNA topoisomerase II, induction of apoptosis, and inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
1H-Benzimidazole,2-(1-butenyl)-(9CI) has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses and bacteria. It has also been found to induce apoptosis in cancer cells and increase the expression of pro-apoptotic genes.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-Benzimidazole,2-(1-butenyl)-(9CI) in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to specifically target its activity.
Future Directions
There are several future directions for research on 1H-Benzimidazole,2-(1-butenyl)-(9CI). One direction is to further investigate its mechanism of action and identify specific pathways through which it acts. Another direction is to develop more potent derivatives with improved biological activities. Additionally, it may be possible to use 1H-Benzimidazole,2-(1-butenyl)-(9CI) or its derivatives as therapeutic agents for various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, 1H-Benzimidazole,2-(1-butenyl)-(9CI) is a promising compound with a wide range of potential applications in scientific research. Its derivatives have been found to exhibit various biological activities, and it has been investigated for its potential use as a fluorescent probe for detecting DNA damage. Further research is needed to fully understand its mechanism of action and develop more potent derivatives with improved biological activities.
Synthesis Methods
The synthesis of 1H-Benzimidazole,2-(1-butenyl)-(9CI) can be achieved through various methods, including the condensation reaction of o-phenylenediamine with 1-butene-3-one. This reaction can be carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sulfuric acid. The product can be purified through recrystallization or column chromatography.
Scientific Research Applications
1H-Benzimidazole,2-(1-butenyl)-(9CI) has been extensively studied for its potential applications in scientific research. Its derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-fungal properties. It has also been investigated for its potential use as a fluorescent probe for detecting DNA damage.
properties
CAS RN |
146350-89-2 |
|---|---|
Product Name |
1H-Benzimidazole,2-(1-butenyl)-(9CI) |
Molecular Formula |
C11H12N2 |
Molecular Weight |
0 |
synonyms |
1H-Benzimidazole,2-(1-butenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




